N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide
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Overview
Description
N-[(Z)-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)({[(2-FLUOROPHENYL)METHOXY]IMINO})METHYL]ACETAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)({[(2-FLUOROPHENYL)METHOXY]IMINO})METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)({[(2-FLUOROPHENYL)METHOXY]IMINO})METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(Z)-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)({[(2-FLUOROPHENYL)METHOXY]IMINO})METHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)({[(2-FLUOROPHENYL)METHOXY]IMINO})METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)({[(2-CHLOROPHENYL)METHOXY]IMINO})METHYL]ACETAMIDE
- N-[(Z)-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)({[(2-BROMOPHENYL)METHOXY]IMINO})METHYL]ACETAMIDE
- N-[(Z)-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)({[(2-IODOPHENYL)METHOXY]IMINO})METHYL]ACETAMIDE
Uniqueness
N-[(Z)-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)({[(2-FLUOROPHENYL)METHOXY]IMINO})METHYL]ACETAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14FN5O4 |
---|---|
Molecular Weight |
335.29 g/mol |
IUPAC Name |
N-[4-[(Z)-N-acetyl-N'-[(2-fluorophenyl)methoxy]carbamimidoyl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C14H14FN5O4/c1-8(21)16-13(12-14(17-9(2)22)20-24-18-12)19-23-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,19,21)(H,17,20,22) |
InChI Key |
IKLDMLUROBCYRY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1=NON=C1/C(=N/OCC2=CC=CC=C2F)/NC(=O)C |
Canonical SMILES |
CC(=O)NC1=NON=C1C(=NOCC2=CC=CC=C2F)NC(=O)C |
Origin of Product |
United States |
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